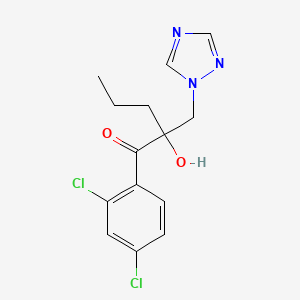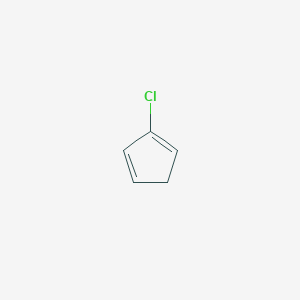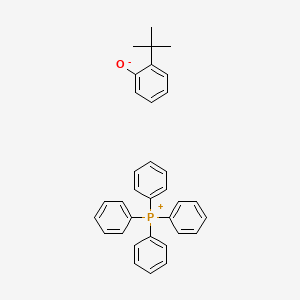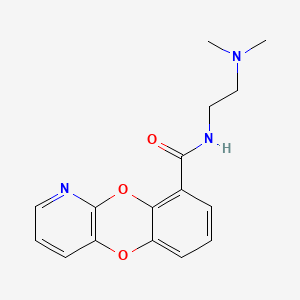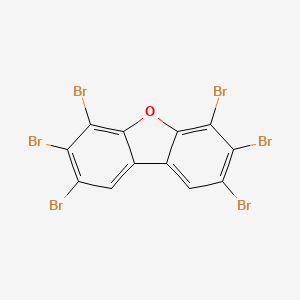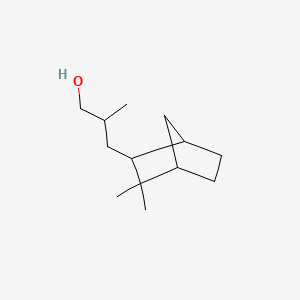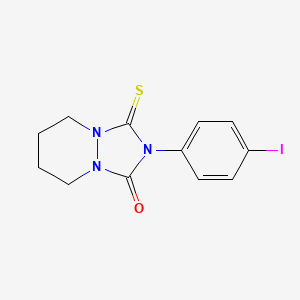
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophenyl)-3-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophenyl)-3-thioxo- is a complex organic compound with the molecular formula C12H12IN3OS This compound is characterized by its unique structure, which includes a triazolo-pyridazinone core and an iodophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophenyl)-3-thioxo- typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-pyridazinone core, followed by the introduction of the iodophenyl group and the thioxo functionality. Common reagents used in these reactions include iodine, thiourea, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality.
化学反应分析
Types of Reactions
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophenyl)-3-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of iodophenyl derivatives.
科学研究应用
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophenyl)-3-thioxo- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophenyl)-3-thioxo- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through various signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds to 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophenyl)-3-thioxo- include other triazolo-pyridazinone derivatives with different substituents. Examples include:
- 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-chlorophenyl)-3-thioxo-
- 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-bromophenyl)-3-thioxo-
Uniqueness
The uniqueness of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophenyl)-3-thioxo- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodophenyl group, in particular, may enhance its reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
58744-74-4 |
|---|---|
分子式 |
C12H12IN3OS |
分子量 |
373.21 g/mol |
IUPAC 名称 |
2-(4-iodophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C12H12IN3OS/c13-9-3-5-10(6-4-9)16-11(17)14-7-1-2-8-15(14)12(16)18/h3-6H,1-2,7-8H2 |
InChI 键 |
ITIQWIHXDWCDTN-UHFFFAOYSA-N |
规范 SMILES |
C1CCN2C(=S)N(C(=O)N2C1)C3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


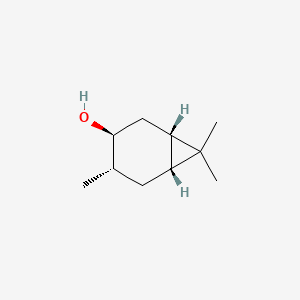
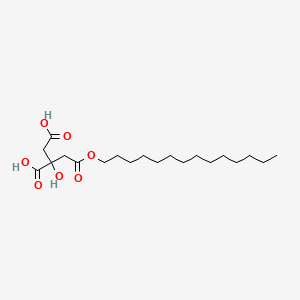
![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)
